
1,3-Bis(2-phenylethyl)thiourea
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Overview
Description
1,3-Bis(2-phenylethyl)thiourea is a symmetrical thiourea derivative characterized by two 2-phenylethyl groups attached to the thiourea core (N–C(=S)–N). Its molecular formula is C₁₇H₂₀N₂S, with a molar mass of 284.42 g/mol and a reported melting point of 135°C . The compound’s structure features aromatic substituents, which influence its electronic properties, solubility, and intermolecular interactions. Thioureas are widely studied for their diverse applications, including antioxidant activity, catalysis, and material science.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit variations in biological activity, thermal stability, and crystallinity depending on substituent type (alkyl, aryl, halogenated, or heterocyclic). Below is a detailed comparison of 1,3-Bis(2-phenylethyl)thiourea with structurally analogous compounds:
Structural and Physical Properties
Crystallographic Behavior
- Polymorphism: 1,3-Bis(2-chlorophenyl)thiourea exists in monoclinic (P2₁/c) and orthorhombic forms, with layered packing via N–H···S and C–H···Cl interactions . 1,3-Bis(3-methylphenyl)thiourea adopts a triclinic structure (space group P 1) with planar thiourea cores and C–H···π interactions . The crystal structure of this compound remains unreported but is hypothesized to form hydrogen-bonded networks similar to aryl analogs.
Properties
Molecular Formula |
C17H20N2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |
InChI Key |
HVCLISLMGLZZDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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